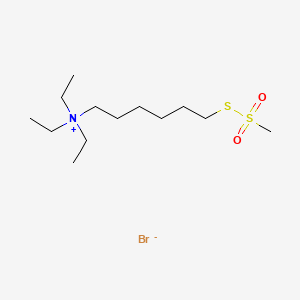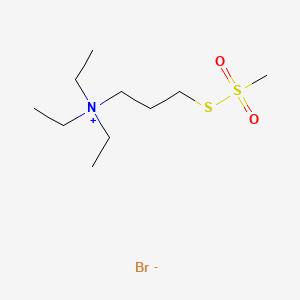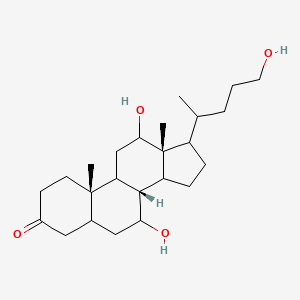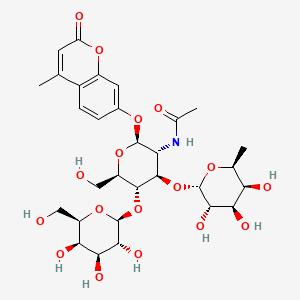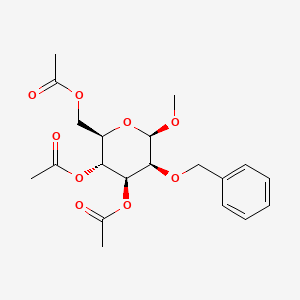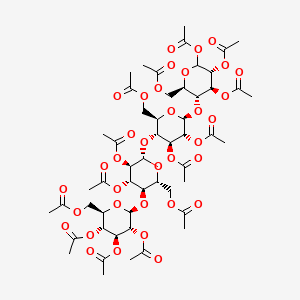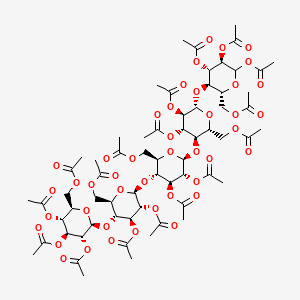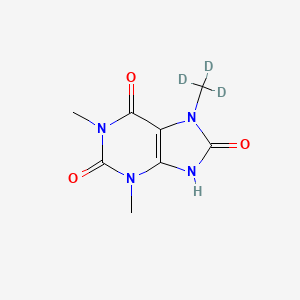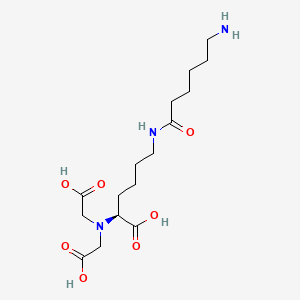
Fmoc-L-Homoarginine Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Homoarginine Hydrochloride Salt is a chemical compound with the molecular formula C22 H26 N4 O4 . Cl H and a molecular weight of 446.93 . It falls under the categories of enzyme inhibitors, modified amino acids, and additional cancer bioactive molecules . It is also known as an inhibitor of alkaline phosphatase isoenzyme .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22 H26 N4 O4 . Cl H . The InChI code for this compound is 1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 446.93 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Surfactant Properties and Chiroptical Spectroscopy
Fmoc-amino acid derivatives have been identified for their surfactant properties, where compounds like FMOC-L-valine and FMOC-L-leucine show concentration-dependent solution behavior indicative of surfactant-like activity. These findings suggest potential applications in materials science for the design of new surfactants and in studying the chiroptical properties of similar compounds (R. Vijay & P. Polavarapu, 2012).
Phase Behavior in Water-DMSO Mixtures
Research on Fmoc-homoarginine (Fmoc-hArg) has revealed unique phase behavior in water-DMSO mixtures, where the solution's characteristics change with the addition of water, highlighting its potential for creating materials with tunable properties (Nikesh Narang & Takahiro Sato, 2022).
Peptide Synthesis and Drug Delivery
Fmoc-protected amino acids are crucial for peptide synthesis, enabling the development of neoglycopeptides and other peptides with potential therapeutic applications. This underscores the role of Fmoc-L-Homoarginine Hydrochloride Salt in facilitating peptide synthesis and its implications in drug delivery systems (M. Carrasco et al., 2003).
Biofabrication and Biomaterials
The application of Fmoc-peptides in biofabrication demonstrates their ability to form nanofiber scaffolds, suggesting a pathway for using this compound in developing 3D structures for biomedical applications, such as tissue engineering and controlled drug release (L. Chronopoulou et al., 2014).
Biocompatibility Studies
Studies on similar Fmoc-protected peptides have evaluated their biocompatibility, particularly in ophthalmological applications, indicating the potential of this compound in creating biocompatible materials suitable for medical implants and drug delivery systems (Liang Liang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-L-Homoarginine Hydrochloride Salt primarily targets alkaline phosphatase isoenzymes . Alkaline phosphatase is a crucial enzyme involved in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
The compound acts as an inhibitor of alkaline phosphatase isoenzymes . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMGZUUYMRKGJ-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675910 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208174-14-5 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

